molecular formula C21H26N6O B6445342 4-({4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548995-33-9

4-({4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

货号: B6445342
CAS 编号: 2548995-33-9
分子量: 378.5 g/mol
InChI 键: XXXJLRLENHRQNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a morpholine ring, a piperazine linker, and a benzonitrile group. This structure confers unique electronic and steric properties, making it a candidate for therapeutic and catalytic applications. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as exemplified in related compounds across the literature .

属性

IUPAC Name

4-[[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-17-14-20(24-21(23-17)27-10-12-28-13-11-27)26-8-6-25(7-9-26)16-19-4-2-18(15-22)3-5-19/h2-5,14H,6-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXJLRLENHRQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-({4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its biological activity, supported by recent research findings, case studies, and synthesis data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

This structure includes a benzonitrile moiety linked to a piperazine ring, which is further substituted with a morpholinyl-pyrimidine group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, primarily as an antiviral agent and potential anticancer drug . The following sections detail these activities.

Antiviral Activity

A study focused on derivatives of benzonitrile compounds demonstrated that certain analogs exhibited potent antiviral effects against Hepatitis C Virus (HCV). The mechanism of action appears to involve the inhibition of viral entry by targeting the HCV E1 protein, which is critical for the virus's ability to infect host cells .

Key Findings:

  • In vitro Studies: Several derivatives showed anti-HCV activity in low nanomolar concentrations.
  • Pharmacokinetics: Compounds were found to be orally bioavailable and long-lasting in plasma after administration in animal models.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. Research indicates that similar piperazine derivatives can disrupt cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression.

Case Study:
In a recent case study involving various cancer cell lines, a derivative of this compound showed significant cytotoxicity, with IC50 values in the micromolar range. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the piperazine and pyrimidine rings have shown varying impacts on biological activity.

ModificationEffect on Activity
Methyl group on pyrimidineIncreased antiviral potency
Morpholine substitutionEnhanced solubility and bioavailability
Variations in benzonitrileAltered cytotoxic effects against cancer cells

Synthesis

The synthesis of 4-({4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile involves multi-step reactions, typically starting from commercially available precursors. The process includes:

  • Formation of the piperazine derivative through nucleophilic substitution.
  • Coupling with the benzonitrile moiety , often requiring activation of the nitrile group.
  • Final purification via crystallization or chromatography.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the pyrimidine, piperazine, or aromatic rings. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogues
Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data (¹H NMR) Reference
Target Compound Morpholine, 6-methylpyrimidine, benzonitrile N/A N/A N/A N/A
5k () Quinazolin-4-yloxy, pyrimidin-2-yl 85 283–284 NH signal at δ 10.09 ppm; IR: C≡N stretch ~2220 cm⁻¹
5l () Benzyl, pyrimidin-2-yl 69 268–269 NH signal at δ 10.17 ppm; IR: C≡N stretch ~2220 cm⁻¹
TF2 () 4-Cyanophenoxy, 2,6-dimethylphenoxy 62 202–205 NH signal at δ 10.09 ppm; ESI-MS: m/z 447.2
SZ4 () Sulfonyl, spirochromane-piperidine 67.8 170–172 Aromatic protons at δ 7.91–7.80 ppm
21c () Succinate, ethoxypyridinyl 74 N/A ¹H-NMR: δ 8.2 (pyridine-H); MS: m/z 689.3
27b () 4-Fluoropiperidinyl, ethoxypyrazinyl N/A N/A Weak hERG inhibition (IC₅₀ > 30 µM)
Key Observations:
  • Substituent Impact on Yield : Electron-withdrawing groups (e.g., quinazolinyloxy in 5k) correlate with higher yields (85%) compared to benzyl-substituted 5l (69%) .
  • Melting Points : Bulky substituents (e.g., spirochromane in SZ4) reduce melting points (170–172°C) versus planar aromatic systems (e.g., 5k at 283°C), suggesting weaker crystal packing .
  • Spectral Signatures : The benzonitrile group’s C≡N IR stretch (~2220 cm⁻¹) is consistent across analogs, while NH signals in ¹H NMR (δ 10.09–10.17 ppm) indicate hydrogen-bonding interactions .

Functional Group Influence on Reactivity and Solubility

  • Morpholine vs. Quinazolinyloxy: The morpholine ring in the target compound may enhance solubility due to its oxygen donor atoms, contrasting with the hydrophobic quinazolinyloxy group in 5k .
  • Piperazine Linkers : Flexibility of the piperazine moiety facilitates conformational adaptability, critical for binding in biological targets (e.g., HIV-1 reverse transcriptase in TF2–TF6) .
  • Benzonitrile Positioning : Para-substitution on the benzene ring (as in the target compound and TF2) optimizes electronic effects for aromatic interactions, whereas ortho-substitution (e.g., TF4) may sterically hinder binding .

Pharmacological and Toxicity Profiles (Inferred from Analogs)

  • hERG Inhibition : Compound 27b’s weak hERG activity (IC₅₀ > 30 µM) suggests that fluoropiperidine and pyrazine substituents mitigate cardiotoxicity risks, a consideration for the target compound’s development .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。